molecular formula C10H8BrN3O2 B6361894 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole CAS No. 1240568-81-3

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole

Cat. No.: B6361894
CAS No.: 1240568-81-3
M. Wt: 282.09 g/mol
InChI Key: FOUVSQXOFOSGKT-UHFFFAOYSA-N
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Description

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a bromophenyl group and a nitro group attached to the pyrazole ring

Preparation Methods

The synthesis of 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 2-bromobenzyl bromide with 4-nitro-1H-pyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically involve interactions with key proteins or nucleic acids within the cell .

Comparison with Similar Compounds

1-[(2-Bromophenyl)methyl]-4-nitro-1H-pyrazole can be compared with other similar compounds, such as:

    1-[(2-Chlorophenyl)methyl]-4-nitro-1H-pyrazole: Similar structure but with a chlorine atom instead of bromine.

    1-[(2-Bromophenyl)methyl]-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[(2-bromophenyl)methyl]-4-nitropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O2/c11-10-4-2-1-3-8(10)6-13-7-9(5-12-13)14(15)16/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUVSQXOFOSGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=C(C=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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